![molecular formula C12H15NO2 B13204158 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde](/img/structure/B13204158.png)
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde is a chemical compound that features a pyrrolidine ring attached to a benzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde typically involves the reaction of pyrrolidine derivatives with benzaldehyde under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of the pyrrolidine derivative to the benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of 2-[2-(Carboxymethyl)pyrrolidin-1-yl]benzaldehyde.
Reduction: Formation of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzyl alcohol.
Substitution: Formation of substituted benzaldehyde derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, potentially modulating their activity. The benzaldehyde moiety may also participate in various biochemical reactions, contributing to the compound’s overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Hydroxymethyl)pyrrolidine
- 2-(Pyrrolidin-1-yl)ethanol
- Pyrrolidine-2-carbaldehyde
Uniqueness
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde is unique due to the presence of both the pyrrolidine ring and the benzaldehyde moiety, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
2-[2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c14-8-10-4-1-2-6-12(10)13-7-3-5-11(13)9-15/h1-2,4,6,8,11,15H,3,5,7,9H2 |
Clé InChI |
RUMVCSNXQOUHGO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C2=CC=CC=C2C=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13204082.png)
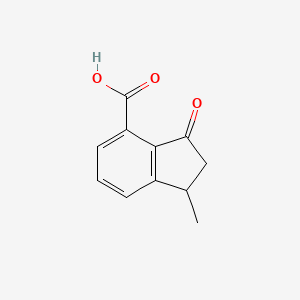
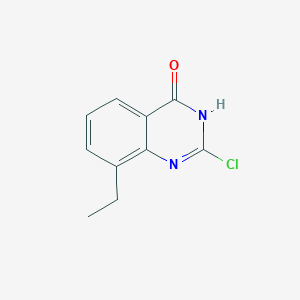

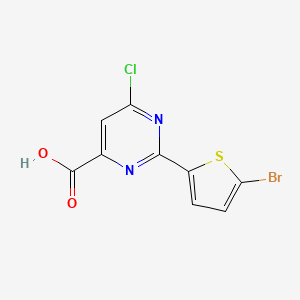
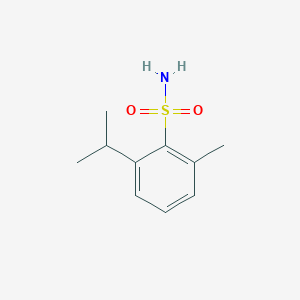
![1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride](/img/structure/B13204121.png)
![N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine](/img/structure/B13204126.png)

![2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine](/img/structure/B13204140.png)

![1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one](/img/structure/B13204144.png)
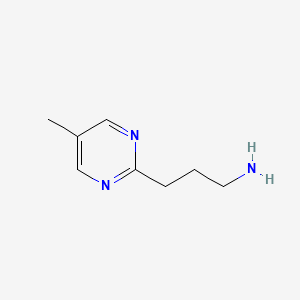
![2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-8-yl}acetyl chloride](/img/structure/B13204149.png)
